molecular formula C8H5BrF3NO2 B151610 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene CAS No. 133605-28-4

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B151610
CAS No.: 133605-28-4
M. Wt: 284.03 g/mol
InChI Key: WJRRHFDQKYISTH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-nitro-4-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvent and reaction parameters can be adjusted to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 2-(aminomethyl)-1-nitro-4-(trifluoromethyl)benzene.

    Oxidation: Formation of 2-(carboxymethyl)-1-nitro-4-(trifluoromethyl)benzene.

Scientific Research Applications

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is a valuable building block in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is primarily determined by its functional groups:

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    1-Bromo-4-nitro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, affecting its chemical behavior.

    2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene: Chlorine instead of bromine, leading to variations in reactivity and applications.

Uniqueness

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on a single benzene ring. This unique combination imparts distinct reactivity and properties, making it a versatile compound in synthetic chemistry and various applications .

Properties

IUPAC Name

2-(bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-3-6(8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRHFDQKYISTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599752
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133605-28-4
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133605-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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